molecular formula C13H11F4NO3 B15293990 alpha-[(Dimethylamino)methylene]-2,3,4,5-tetrafluoro-beta-oxo-benzenepropanoic Acid Methyl Ester

alpha-[(Dimethylamino)methylene]-2,3,4,5-tetrafluoro-beta-oxo-benzenepropanoic Acid Methyl Ester

Cat. No.: B15293990
M. Wt: 305.22 g/mol
InChI Key: HMKFXJJNHZQIJP-ALCCZGGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-[(Dimethylamino)methylene]-2,3,4,5-tetrafluoro-beta-oxo-benzenepropanoic Acid Methyl Ester is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals, particularly Floxacin-type antibiotics .

Preparation Methods

The synthesis of Alpha-[(Dimethylamino)methylene]-2,3,4,5-tetrafluoro-beta-oxo-benzenepropanoic Acid Methyl Ester involves several steps. One common method includes the reaction of a suitable fluorinated benzene derivative with a dimethylamino methylene reagent under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods often involve large-scale reactors and continuous flow processes to ensure high yield and purity .

Chemical Reactions Analysis

Alpha-[(Dimethylamino)methylene]-2,3,4,5-tetrafluoro-beta-oxo-benzenepropanoic Acid Methyl Ester undergoes various chemical reactions, including:

Scientific Research Applications

Alpha-[(Dimethylamino)methylene]-2,3,4,5-tetrafluoro-beta-oxo-benzenepropanoic Acid Methyl Ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Alpha-[(Dimethylamino)methylene]-2,3,4,5-tetrafluoro-beta-oxo-benzenepropanoic Acid Methyl Ester involves its interaction with specific molecular targets. In the case of its use in antibiotic synthesis, the compound acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death .

Comparison with Similar Compounds

Alpha-[(Dimethylamino)methylene]-2,3,4,5-tetrafluoro-beta-oxo-benzenepropanoic Acid Methyl Ester can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and its efficacy as an intermediate in the synthesis of potent antibiotics .

Properties

Molecular Formula

C13H11F4NO3

Molecular Weight

305.22 g/mol

IUPAC Name

methyl (Z)-3-(dimethylamino)-2-(2,3,4,5-tetrafluorobenzoyl)prop-2-enoate

InChI

InChI=1S/C13H11F4NO3/c1-18(2)5-7(13(20)21-3)12(19)6-4-8(14)10(16)11(17)9(6)15/h4-5H,1-3H3/b7-5-

InChI Key

HMKFXJJNHZQIJP-ALCCZGGFSA-N

Isomeric SMILES

CN(C)/C=C(/C(=O)C1=CC(=C(C(=C1F)F)F)F)\C(=O)OC

Canonical SMILES

CN(C)C=C(C(=O)C1=CC(=C(C(=C1F)F)F)F)C(=O)OC

Origin of Product

United States

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